Home > Products > Screening Compounds P54246 > 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one
3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one - 1090347-14-0

3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one

Catalog Number: EVT-6550031
CAS Number: 1090347-14-0
Molecular Formula: C19H13FN2O5
Molecular Weight: 368.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Methoxy-3-(5-substituted-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones

    Compound Description: This series of compounds represents a novel class of potential antibacterial and antifungal agents. They were synthesized using N'-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboximidamide as a precursor and screened for their antimicrobial activities using the disc diffusion method [].

    Relevance: This series shares the core structure of 7-methoxy-2H-chromen-2-one with the target compound, 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one. The key structural difference lies in the substituent at the 5-position of the 1,2,4-oxadiazole ring, which is varied in this series. This structural similarity suggests potential shared biological activities and makes them relevant for comparison [].

6-substituted-3-(5-bromo/chloromethyl)-1,2,4-oxadizol-3-yl)-2H-chromen-2-ones

    Compound Description: This is another novel series of potential antibacterial and antifungal agents. These compounds were synthesized using N’-hydroxy-6-substituted-2-oxo-2H-chromene-3-carboximidamides as precursors. Similar to the previous series, these compounds were also screened for their antibacterial and antifungal activities by the disc diffusion method [].

4-methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one

    Compound Description: This compound was synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one through a multi-step process involving esterification, hydrazide formation, and reaction with phenyl isothiocyanate [].

    Relevance: Although this compound doesn't directly contain the 1,2,4-oxadiazole ring present in 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one, it exhibits a similar scaffold with the 2H-chromen-2-one core and a five-membered heterocycle attached via a methoxy linker at the 7th position. This structural resemblance highlights the exploration of diverse heterocyclic moieties within the same framework, potentially impacting biological activities [].

4-methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one

    Compound Description: This compound was synthesized from the same precursor as the previous compound, 7-hydroxy-4-methyl-2H-chromen-2-one, but reacted with carbon disulfide instead of phenyl isothiocyanate [].

    Relevance: This compound bears a close structural resemblance to 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one, sharing the 2H-chromen-2-one core, a 1,3,4-oxadiazole ring connected via a methoxy linker at the 7th position. The key difference lies in the substituent at the 2-position of the oxadiazole ring, which is a sulfanyl group in this compound compared to the 3-(3-fluoro-4-methoxyphenyl) group in the target compound. This difference in substitution patterns could lead to variations in their biological profiles [].

Ethyl 2-methyl-2-((5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl)propanoate

    Compound Description: This compound was synthesized by reacting 4-methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one with ethyl 2-bromo isobutyrate [].

    Relevance: Although this compound does not possess the 1,2,4-oxadiazole ring of 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one, it shares the 2H-chromen-2-one core and a five-membered heterocycle (1,2,4-triazole) attached via a methoxy linker at the 7th position. This compound exemplifies the introduction of larger substituents onto the heterocyclic moiety, highlighting the potential for modulating the physicochemical and biological properties of the 2H-chromen-2-one scaffold [].

Ethyl 2-methyl-2-((5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl)propanoate

    Compound Description: This compound was synthesized from 4-methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one by reacting it with ethyl 2-bromo isobutyrate [].

    Relevance: This compound shows a close structural similarity to 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one, possessing the 2H-chromen-2-one core and a 1,3,4-oxadiazole ring connected through a methoxy linker at the 7th position. The key distinctions lie in the substituent at the 2-position of the oxadiazole ring, which is a sulfanylpropanote group in this compound compared to the 3-(3-fluoro-4-methoxyphenyl) group in the target compound, and the presence of a methyl group at the 4-position of the chromen-2-one ring. Despite these differences, their shared core structure and the exploration of modifications around the oxadiazole ring make it a relevant comparison point [].

6-Methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol (1/1)

    Compound Description: The crystal structure of this compound was determined, revealing its monoclinic crystal system and P21/c space group [].

    Relevance: This compound shares the core structure of 2H-chromen-2-one and the presence of a 1,3,4-oxadiazole ring with 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one. Key structural differences include the position of the methoxy group on the chromen-2-one ring (6-methoxy vs 7-methoxy), the point of attachment of the oxadiazole ring to the chromen-2-one core (3-position vs 7-position), and the presence of a methanol molecule in the crystal structure. Despite these differences, their shared core structure and the presence of similar substituents highlight the versatility of this chemical framework [].

4-((1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one

    Compound Description: This compound exhibited the best cytotoxicity among a series of coumarin-1,2,3-triazole-1,2,4-oxadiazole hybrids against three breast cancer cell lines (MCF-7, MDA-MB-231, and T-47D) [].

    Relevance: Although this compound incorporates a 1,2,3-triazole ring not present in 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one, it features a comparable scaffold with the 2H-chromen-2-one core and a 1,2,4-oxadiazole ring linked through a methoxy group at the 4th position. This comparison highlights the potential for exploring different heterocyclic linkers to connect the 2H-chromen-2-one core with the 1,2,4-oxadiazole ring, potentially impacting its biological properties and specifically its anti-cancer activity [].

7-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one

    Compound Description: This coumarin derivative was prepared starting from the natural compound umbelliferone (7-hydroxy-2H-chromen-2-one) [].

    Relevance: Though lacking the 1,2,4-oxadiazole ring found in 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one, this compound shares the 2H-chromen-2-one scaffold and features a five-membered heterocycle (1,3,4-thiadiazole) attached through a methoxy linker at the 7th position. This structural similarity underscores the relevance of exploring different heterocyclic systems within the same core structure for potential biological activity [].

5-[(2-oxo-2H-chromen-7-yloxy)methyl]-1,3,4-thiadiazol-2(3H)-one

    Compound Description: This compound represents another coumarin derivative synthesized from umbelliferone [].

    Relevance: While this compound does not contain the 1,2,4-oxadiazole ring present in 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one, it exhibits a comparable structure with the 2H-chromen-2-one core and a 1,3,4-thiadiazole ring connected through a methoxymethyl linker at the 7th position. This structural resemblance emphasizes the exploration of various heterocyclic moieties and linker variations within the same framework, potentially affecting their biological profiles [].

2-[2-(2-oxo-2H-chromen-7-yloxy)acetyl]-N-phenylhydrazinecarbothioamide

    Compound Description: This compound was synthesized as part of a series exploring new heterocyclic compounds derived from umbelliferone [].

    Relevance: Despite the absence of a 1,2,4-oxadiazole ring, this compound possesses the 2H-chromen-2-one core structure found in 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one. It features a phenylhydrazinecarbothioamide moiety connected via an acetate linker at the 7th position of the chromen-2-one ring. This structural similarity, despite the lack of a five-membered heterocycle directly attached to the chromen-2-one, illustrates the broader exploration of chemical modifications around the 2H-chromen-2-one core and their potential impact on biological activities [].

7-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one

    Compound Description: This compound belongs to a series of new coumarin derivatives synthesized from umbelliferone [].

    Relevance: Although this compound lacks the 1,2,4-oxadiazole ring found in 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one, it shares the 2H-chromen-2-one core and has a five-membered heterocycle (1,3,4-thiadiazole) attached via a methoxy linker at the 7th position. This structural similarity, despite the variation in the heterocyclic ring system, highlights the exploration of diverse heterocycles within the same framework and their potential influence on biological properties [].

7-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]-2H-chromen-2-one

    Compound Description: This coumarin derivative was synthesized from umbelliferone as part of a research effort to develop new heterocyclic compounds [].

    Relevance: While this compound does not possess the 1,2,4-oxadiazole ring present in 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one, it shares the 2H-chromen-2-one core and features a five-membered heterocycle (1,2,4-triazole) connected through a methoxy linker at the 7th position. This structural resemblance underscores the relevance of exploring different heterocyclic systems and their potential impact on biological activities within the context of the 2H-chromen-2-one scaffold [].

5, 7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one (Jaceosidin)

    Compound Description: Jaceosidin is a known inhibitor of the Human Papillomavirus (HPV) 16 E6 protein, which plays a crucial role in HPV-associated cancers [].

    Relevance: Jaceosidin shares structural similarities with 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one, including the presence of a chromen-2-one core and a substituted phenyl ring. It serves as a reference point for identifying novel inhibitors targeting the HPV 16 E6 protein due to its known inhibitory activity [].

N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

    Compound Description: This compound was identified as one of the most potent potential inhibitors of the HPV 16 E6 protein through virtual screening studies []. It exhibited a binding energy of -7.7 kcal/mol against the E6 protein, suggesting strong binding affinity [].

    Relevance: This compound, along with 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one, were identified as potential inhibitors of the HPV 16 E6 protein. While structurally distinct, both compounds were explored for their ability to disrupt the interaction between E6 and the tumor suppressor p53, highlighting their shared therapeutic target [].

6-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinoxaline-2,3-dione

    Compound Description: This compound was identified as another potent potential inhibitor of the HPV 16 E6 protein through virtual screening. It displayed a binding energy of -7.0 kcal/mol against the E6 protein and was predicted to form hydrogen bonds with the p53 binding site of E6 [].

    Relevance: Similar to the previous compound, this compound and 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one were investigated for their ability to inhibit the HPV 16 E6 protein. Despite their structural differences, they share a common therapeutic target and were explored for their potential to restore p53 function, making them relevant for comparison in the context of HPV-related cancers [].

Properties

CAS Number

1090347-14-0

Product Name

3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one

IUPAC Name

3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one

Molecular Formula

C19H13FN2O5

Molecular Weight

368.3 g/mol

InChI

InChI=1S/C19H13FN2O5/c1-24-12-5-3-10-7-13(19(23)26-16(10)9-12)18-21-17(22-27-18)11-4-6-15(25-2)14(20)8-11/h3-9H,1-2H3

InChI Key

AMAQUQAYBKXIDU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)F

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.